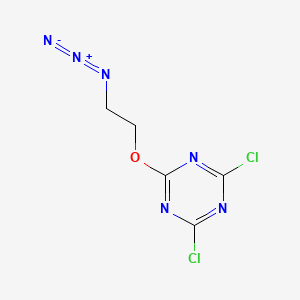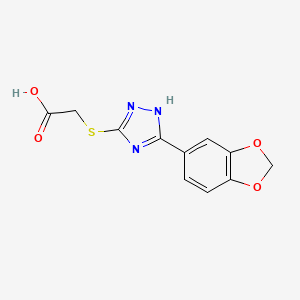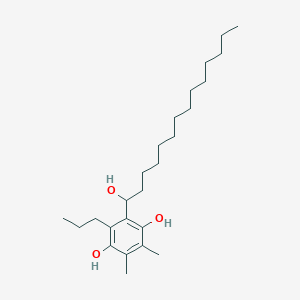
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is an organic compound characterized by a long alkyl chain and a benzene ring with hydroxyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding simpler hydrocarbons.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism by which 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The long alkyl chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Hydroxytetradecyl)benzene-1,4-diol: Similar structure but lacks the methyl and propyl substituents.
5,6-Dimethyl-3-propylbenzene-1,4-diol: Similar benzene ring structure but lacks the long alkyl chain.
Uniqueness
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is unique due to the combination of a long alkyl chain and specific substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
76402-11-4 |
|---|---|
Fórmula molecular |
C25H44O3 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2-(1-hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol |
InChI |
InChI=1S/C25H44O3/c1-5-7-8-9-10-11-12-13-14-15-16-18-22(26)23-21(17-6-2)24(27)19(3)20(4)25(23)28/h22,26-28H,5-18H2,1-4H3 |
Clave InChI |
WYBPYERZMBLFDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C1=C(C(=C(C(=C1CCC)O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


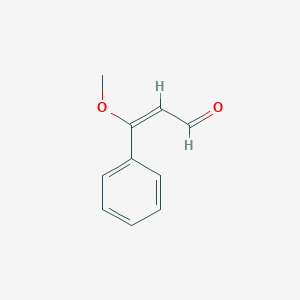
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
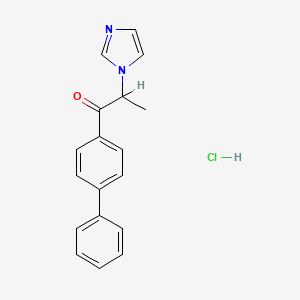
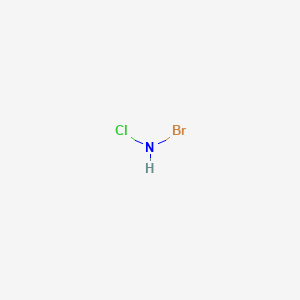
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

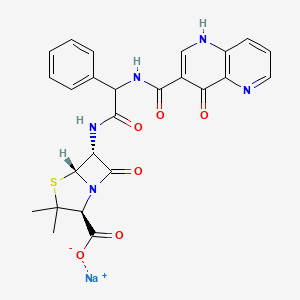
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
